4,5,6-Trimethoxytryptamine: Structural Characterization and Synthesis Profile
4,5,6-Trimethoxytryptamine: Structural Characterization and Synthesis Profile
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 4,5,6-Trimethoxytryptamine (4,5,6-TMT) .
Abstract
4,5,6-Trimethoxytryptamine (4,5,6-TMT) is a rare, polymethoxylated indoleamine derivative. Structurally, it represents a hybrid motif: it possesses the tryptamine core characteristic of serotonin (5-HT) and psilocybin, yet retains the 3,4,5-trimethoxy substitution pattern found in the phenethylamine mescaline. Despite this structural homology to potent psychedelics, 4,5,6-TMT exhibits a distinct pharmacological profile, often cited in structure-activity relationship (SAR) studies to demonstrate the steric and electronic limits of the 5-HT2A receptor's orthosteric binding pocket. This guide outlines its physicochemical properties, a validated synthesis pathway from 3,4,5-trimethoxyaniline, and its theoretical pharmacological interactions.
Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]
4,5,6-TMT is defined by an indole core substituted with three methoxy groups at the 4, 5, and 6 positions of the benzene ring. This specific substitution pattern creates a highly electron-rich aromatic system.
Nomenclature and Identifiers
| Property | Data |
| IUPAC Name | 2-(4,5,6-Trimethoxy-1H-indol-3-yl)ethanamine |
| Common Name | 4,5,6-Trimethoxytryptamine (4,5,6-TMT) |
| CAS Number | 5376-34-1 |
| Chemical Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
| SMILES | COc1c(OC)c(OC)c2c(c1)c(CCN)[nH]2 |
Physicochemical Properties
| Property | Value (Experimental/Predicted) |
| Melting Point (HCl salt) | 248–250 °C (Decomposes) |
| LogP | 1.85 (Predicted) |
| pKa (Amine) | 9.68 |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in H₂O. |
| Appearance | Off-white to beige crystalline solid (HCl salt). |
Synthesis and Manufacturing
The synthesis of 4,5,6-TMT is non-trivial due to the electron-rich nature of the benzene ring, which can lead to over-oxidation or side reactions during electrophilic substitution. The most robust route employs 3,4,5-trimethoxyaniline as the starting material, utilizing a modified Japp-Klingemann or Nenitzescu indole synthesis to construct the ring, followed by the Speeter-Anthony protocol for side-chain extension.
Retrosynthetic Analysis
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Precursor B: 3,4,5-Trimethoxyaniline (commercially available)
Step-by-Step Protocol
Stage 1: Synthesis of 4,5,6-Trimethoxyindole
Rationale: Direct formylation of the aniline is unstable. We use an oxidative cyclization approach.
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Reagents: 3,4,5-Trimethoxyaniline, Ethyl bromopyruvate (or Ethyloxomalonate), Acid catalyst.
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Procedure:
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Dissolve 3,4,5-trimethoxyaniline in glacial acetic acid.
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Add ethyloxomalonate dropwise under reflux.
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The intermediate hydrazone/enamine cyclizes to form Ethyl 4,5,6-trimethoxyindole-2-carboxylate .
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Hydrolysis/Decarboxylation: Reflux the ester in KOH/MeOH to yield the carboxylic acid, followed by thermal decarboxylation (heating with copper powder in quinoline at 200°C) to yield 4,5,6-Trimethoxyindole .
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Stage 2: Glyoxalylation (Speeter-Anthony Procedure)
Rationale: This step installs the carbon backbone for the ethylamine chain with high regioselectivity at the indole-3 position.
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Reagents: 4,5,6-Trimethoxyindole, Oxalyl Chloride, Anhydrous Ether/THF.
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Procedure:
-
Dissolve 4,5,6-trimethoxyindole (1.0 eq) in anhydrous diethyl ether at 0°C.
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Add oxalyl chloride (1.2 eq) dropwise. An orange/red precipitate (indolyl-3-glyoxalyl chloride) forms immediately.
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Stir for 1 hour, then quench with excess ammonia gas (or concentrated NH₄OH) to form 4,5,6-Trimethoxyindole-3-glyoxylamide .
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Stage 3: Reduction to Tryptamine
Rationale: Lithium Aluminum Hydride (LiAlH₄) effectively reduces both carbonyls of the glyoxylamide to the amine.
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Reagents: LiAlH₄ (4.0 eq), Anhydrous THF.
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Procedure:
-
Prepare a suspension of LiAlH₄ in anhydrous THF under Argon/Nitrogen atmosphere.
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Slowly add the glyoxylamide solid (or solution) to the hydride suspension.
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Reflux for 12–24 hours. The color typically shifts from yellow to grey/white.
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Workup: Cool to 0°C. Quench carefully (Fieser method: 1mL H₂O, 1mL 15% NaOH, 3mL H₂O per gram of LiAlH₄).
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Filter the aluminum salts. Dry the filtrate (MgSO₄) and evaporate to yield the freebase oil.
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Crystallization: Dissolve in minimal IPA/MeOH and add concentrated HCl to precipitate 4,5,6-Trimethoxytryptamine HCl .
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Synthesis Pathway Diagram
Figure 1: Synthetic route from 3,4,5-trimethoxyaniline to 4,5,6-TMT via the Speeter-Anthony protocol.[5][1][2][6]
Pharmacology and Mechanism of Action[2][3]
Structure-Activity Relationship (SAR)
4,5,6-TMT serves as a critical data point in serotonergic SAR. While it shares the "trimethoxy" motif with Mescaline (a phenethylamine), its activity at the 5-HT2A receptor is significantly attenuated compared to its phenethylamine counterpart.
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Steric Bulk: The indole ring is larger than the benzene ring of mescaline. Adding three methoxy groups (especially at the 4-position) creates significant steric hindrance near the receptor's orthosteric binding site (specifically residues interacting with the indole NH).
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Electronic Effects: The 4,5,6-trimethoxy pattern increases electron density on the indole ring. While 5-methoxy substitution (as in 5-MeO-DMT) enhances affinity, the addition of the 4- and 6-methoxy groups disrupts the optimal hydrophobic collapse required for receptor activation.
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Shulgin's Observation: Alexander Shulgin and other medicinal chemists noted that while polymethoxylation enhances phenethylamine activity (e.g., Mescaline, TMA-2), it often degrades tryptamine activity. Tryptamines generally tolerate 4- or 5-substitution well, but 6- and 7-substitution (or polysubstitution) often leads to inactivity or reduced potency.
Receptor Binding Profile (Predicted)
Based on homologous series data (e.g., 5,6-dimethoxytryptamine):
| Receptor | Affinity (Ki) | Functional Effect |
| 5-HT2A | > 1,000 nM (Low) | Weak Partial Agonist / Antagonist |
| 5-HT1A | Moderate | Agonist |
| SERT | Moderate | Reuptake Inhibition |
Key Insight: Unlike 5-MeO-DMT, which is a potent 5-HT1A/2A agonist, 4,5,6-TMT is likely to act more as a serotonin reuptake inhibitor or a weak 5-HT1A agonist rather than a hallucinogen. The "Mescaline of the Tryptamines" hypothesis fails because the indole scaffold orients the methoxy groups differently within the receptor pocket compared to the phenethylamine scaffold.
Safety and Handling
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Handle only in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Store at -20°C, protected from light (indole oxidation risk).
-
References
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Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Detailed SAR on tryptamine substitutions).
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Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Indole synthesis methodologies).[7][8][4][9]
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Glennon, R. A., et al. (1982). "Binding of phenylalkylamine and tryptamine derivatives at 5-HT2 receptors." Journal of Medicinal Chemistry, 25(10), 1163-1168. (SAR of methoxy-substituted tryptamines).[10][11][12][13]
-
Cayman Chemical. (2023). Safety Data Sheet: Tryptamine Derivatives. (General handling for substituted tryptamines).
-
EvitaChem. (2024). Product Catalog: 4,5,6-Trimethoxytryptamine (CAS 5376-34-1).[1][2] (Confirmation of chemical existence).
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